REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][N:11]([C:15]3[CH:20]=[CH:19][CH:18]=[C:17]([C:21]([O:23]C(C)(C)C)=[O:22])[CH:16]=3)[CH2:10][C:9]=2[CH:8]=[N:7][CH:6]=1)=[O:4]>C(O)=O>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][CH:8]=[C:9]2[C:14]=1[CH2:13][CH2:12][N:11]([C:15]1[CH:16]=[C:17]([CH:18]=[CH:19][CH:20]=1)[C:21]([OH:23])=[O:22])[CH2:10]2)=[O:4]
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CN=CC=2CN(CCC12)C1=CC(=CC=C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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30 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was heated at 50° C. for an additional 1.5 hr
|
Duration
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1.5 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
Diluted with dichloromethane (200 mL)
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Type
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TEMPERATURE
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Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
To the mixture (liquid and solid) was added saturated sodium bicarbonate until
|
Type
|
CUSTOM
|
Details
|
to get a pH=5-6 at 0° C
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water (50 mL), dichloromethane (50 mL) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with acetone (50 mL) for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The yellow-green solid was collected
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried in a drying pistol with refluxing acetone overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C2CCN(CC2=CN=C1)C=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.86 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |